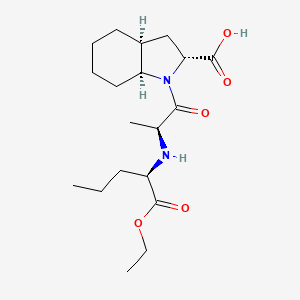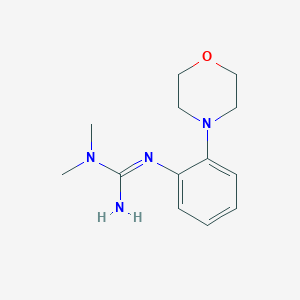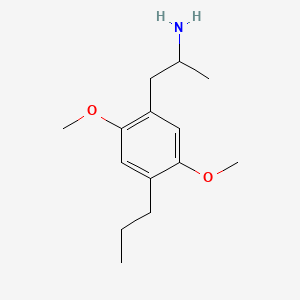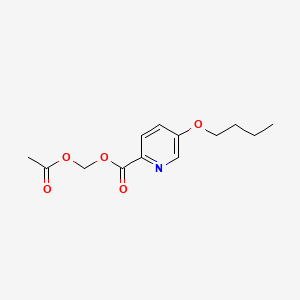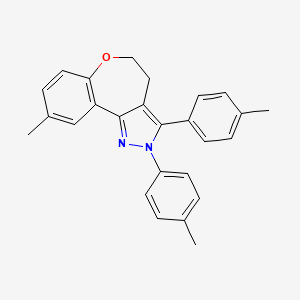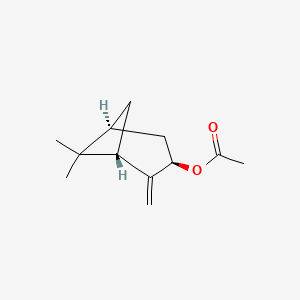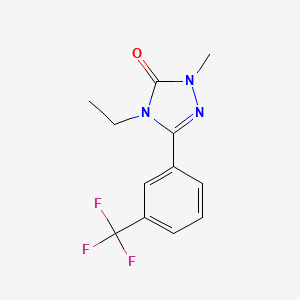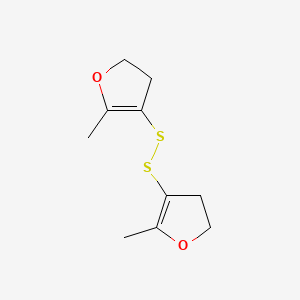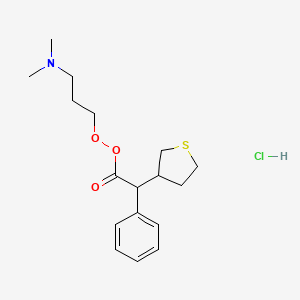
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-1-thia-3-cyclopentylphenylacetic acid with 3-(dimethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.
化学反应分析
Types of Reactions
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity through binding to the active site or allosteric sites. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 3-Dimethylamino-1-propyl chloride hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)propyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride exhibits unique structural features that enhance its reactivity and specificity in chemical reactions. Its thia-cyclopentyl moiety provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
102367-37-3 |
|---|---|
分子式 |
C17H26ClNO3S |
分子量 |
359.9 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C17H25NO3S.ClH/c1-18(2)10-6-11-20-21-17(19)16(15-9-12-22-13-15)14-7-4-3-5-8-14;/h3-5,7-8,15-16H,6,9-13H2,1-2H3;1H |
InChI 键 |
WYAWEJGFJWEBQH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



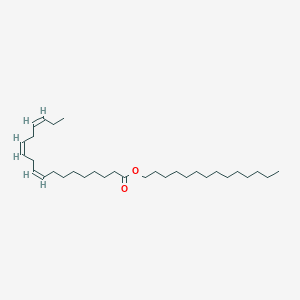
![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

